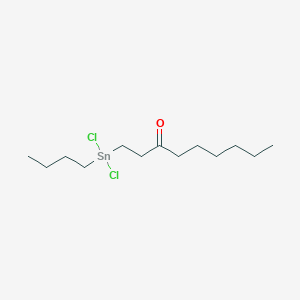![molecular formula C10H10O3S2 B14269389 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid CAS No. 161836-72-2](/img/structure/B14269389.png)
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O3S2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxycarbonothioyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethoxycarbonothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzoic acid derivative} + \text{Ethoxycarbonothioyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ethoxycarbonothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, with a simpler structure and different reactivity.
Ethoxycarbonothioyl chloride: A reagent used in the synthesis of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid.
Sulfonyl benzoic acids: Compounds with similar functional groups but different chemical properties.
Uniqueness
This compound is unique due to the presence of the ethoxycarbonothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
161836-72-2 |
|---|---|
Fórmula molecular |
C10H10O3S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
3-ethoxycarbothioylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H10O3S2/c1-2-13-10(14)15-8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
YWNATRRQRHEYSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)






![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)




![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

